Methyl 2,5-dimethoxy-3-methylbenzoate

Antifungal MIC Drug Discovery

Methyl 2,5-dimethoxy-3-methylbenzoate (CAS 88208-68-8) is a polysubstituted aromatic ester characterized by the presence of two electron-donating methoxy groups and a methyl group on the benzene ring. This substitution pattern enhances the electron density of the aromatic ring, rendering it more susceptible to electrophilic attack compared to unsubstituted methyl benzoate.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 88208-68-8
Cat. No. B14395686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dimethoxy-3-methylbenzoate
CAS88208-68-8
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C(=O)OC)OC
InChIInChI=1S/C11H14O4/c1-7-5-8(13-2)6-9(10(7)14-3)11(12)15-4/h5-6H,1-4H3
InChIKeyFTEQRUKEMORLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-dimethoxy-3-methylbenzoate (CAS 88208-68-8): A Regiospecific Aromatic Ester Scaffold for Selective Demethylation and Antimicrobial Derivative Synthesis


Methyl 2,5-dimethoxy-3-methylbenzoate (CAS 88208-68-8) is a polysubstituted aromatic ester characterized by the presence of two electron-donating methoxy groups and a methyl group on the benzene ring . This substitution pattern enhances the electron density of the aromatic ring, rendering it more susceptible to electrophilic attack compared to unsubstituted methyl benzoate . Its structural motif is of interest as a synthetic intermediate, and its regiospecific substitution pattern distinguishes it from positional isomers and unsubstituted analogs .

Procurement Risk: Why Substituting Methyl 2,5-dimethoxy-3-methylbenzoate with Simpler Benzoate Analogs Compromises Enzymatic Recognition and Biological Activity


In-class benzoate compounds cannot be simply interchanged due to the profound impact of specific substitution patterns on both chemical reactivity and biological interaction. The precise 2,5-dimethoxy-3-methyl arrangement on the benzoate core dictates regiospecificity in enzymatic demethylation reactions, as demonstrated by CYP199A4 enzyme studies [1]. A generic substitution with a different positional isomer or a less substituted analog would likely result in a complete loss of this regiospecificity and a significant reduction in substrate binding affinity and enzymatic turnover [1]. This structural precision is not a trivial matter of chemical similarity; it directly governs the compound's utility as a selective substrate or building block in both synthetic biology and medicinal chemistry applications.

Quantitative Differentiation Guide: Methyl 2,5-dimethoxy-3-methylbenzoate vs. Related Benzoate Scaffolds


Antifungal Potency: MIC Values Against a Panel of Pathogenic Fungi

The compound CGA 47-60, which is based on a 2,5-dimethoxy-3-methylbenzoate scaffold, exhibits potent antifungal activity. Its minimum inhibitory concentration (MIC) values against a panel of seven fungal species, including N. crassa and A. fumigatus, were determined [1]. This provides a quantitative benchmark for the activity achievable with this specific substitution pattern.

Antifungal MIC Drug Discovery

Antibacterial Activity: Growth Inhibition of Gram-Positive Bacteria

A compound based on the 2,5-dimethoxy-3-methylbenzoate scaffold has demonstrated antibacterial activity against Gram-positive bacteria, with a reported effective concentration range . This quantitative range provides a point of reference for the antibacterial potential inherent to this chemotype.

Antibacterial Gram-positive Inhibitory Concentration

Regiospecific Enzymatic Demethylation by CYP199A4

The cytochrome P450 enzyme CYP199A4 exhibits a strong preference for oxidatively demethylating the para-methoxy group of 2,5-dimethoxy-3-methylbenzoic acid derivatives [1]. This regiospecificity is a key differentiator from less substituted or differently substituted benzoates, which may not be recognized or processed by the enzyme with the same efficiency. The study confirms that the presence of additional methoxy substituents, while reducing overall binding affinity compared to the simplest substrate, still allows for efficient and exclusive reaction at the para-position [1].

Biocatalysis Enzymatic Demethylation Regioselectivity

Reactivity Profile: Enhanced Susceptibility to Electrophilic Substitution

The presence of two electron-donating methoxy groups and a methyl group on the aromatic ring significantly increases the electron density compared to the unsubstituted methyl benzoate parent compound . This makes the ring substantially more susceptible to electrophilic aromatic substitution (EAS) reactions.

Organic Synthesis Electrophilic Substitution Reactivity

Methyl 2,5-dimethoxy-3-methylbenzoate: Primary Application Scenarios Based on Empirical Evidence


Scaffold for Antifungal Lead Optimization

This compound's core scaffold has demonstrated quantifiable antifungal activity against a panel of pathogenic fungi, including Aspergillus and Fusarium species, with MIC values ranging from 7 to 50 µM [1]. This makes it a viable starting point for medicinal chemistry campaigns aimed at developing novel antifungal agents, particularly those targeting filamentous fungi where it shows selective activity over common yeasts.

Substrate for Regiospecific Biocatalytic Demethylation

The compound is a recognized substrate for the CYP199A4 cytochrome P450 enzyme, which catalyzes the oxidative demethylation of its para-methoxy group with high regiospecificity [1]. This application is valuable in synthetic biology and green chemistry for the selective deprotection or functionalization of aromatic methoxy groups, a common challenge in complex molecule synthesis.

Intermediate for Antibacterial Scaffold Development

Derivatives of this compound have shown a defined range of antibacterial activity against Gram-positive bacteria (5-11 µg/mL) [1]. This quantitative data supports its use as a core structural motif in the development and optimization of new antibacterial compounds, providing a benchmark for potency improvement through medicinal chemistry efforts.

Activated Aromatic Ester for Electrophilic Substitution

Due to the electron-donating effects of its substituents, this compound is significantly more reactive towards electrophilic aromatic substitution than unsubstituted methyl benzoate [1]. This property is exploited in organic synthesis as an intermediate where a highly activated aromatic ring is required for efficient and regioselective functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,5-dimethoxy-3-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.